4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid

Description

IUPAC Nomenclature and Systematic Identification

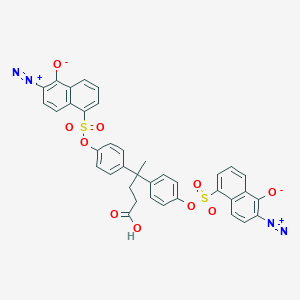

The compound’s IUPAC name is 4-[({6-diazo-5,6-dihydro-5-oxonaphthalen-1-yl}sulfonyl)oxy]-γ-[4-({6-diazo-5,6-dihydro-5-oxonaphthalen-1-yl}sulfonyl)oxyphenyl]-γ-methylbenzenebutanoic acid . This name reflects its intricate architecture:

- Core structure : A benzenebutanoic acid backbone, where the γ-carbon (C4 of the butanoic chain) bears a methyl group and a 4-substituted phenyl group.

- Substituents : Two identical 6-diazo-5,6-dihydro-5-oxonaphthalen-1-ylsulfonyloxy groups. These are attached via ester linkages to the γ-phenyl group and the benzene ring of the butanoic acid backbone.

- Diazo functionality : The presence of two diazo groups (–N=N+) at position 6 of the naphthalene rings, which are stabilized by conjugation with the adjacent ketone group at position 5.

The systematic name adheres to IUPAC priority rules, with the sulfonate ester groups treated as substituents of the parent benzenebutanoic acid.

Molecular Architecture: Functional Group Analysis

The compound’s structure integrates multiple functional groups that govern its physicochemical and reactive properties:

The dual diazonaphthoquinone-sulfonate moieties dominate the molecule’s photoreactivity, while the carboxylic acid and aromatic systems modulate solubility and intermolecular interactions.

Stereochemical Considerations and Conformational Dynamics

The γ-carbon of the butanoic acid chain is a quaternary stereocenter bonded to:

- A methyl group (–CH₃),

- A phenyl group substituted with a sulfonate ester,

- A benzenebutanoic acid backbone,

- A hydrogen atom.

This configuration creates the potential for two enantiomers . However, synthetic routes lacking chiral resolution would yield a racemic mixture. Molecular modeling suggests restricted rotation about the sulfonate ester linkages due to steric clashes between the naphthalene rings and adjacent substituents. This rigidity favors a folded conformation , where the diazonaphthoquinone groups align parallel to the phenyl rings, maximizing π-π stacking interactions.

Comparative Structural Relationship to Diazonaphthoquinone (DNQ) Derivatives

This compound expands upon the DNQ scaffold (Fig. 1), which typically features a single diazonaphthoquinone unit linked to a phenolic resin via a sulfonate ester. Key innovations include:

- Bis-DNQ architecture : Dual DNQ groups enhance photosensitivity compared to monofunctional derivatives like 4-(tert-butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate.

- Hybrid backbone : The benzenebutanoic acid core introduces a carboxylic acid functionality absent in conventional DNQ photoresists, which use Novolac resins.

- Steric complexity : The γ-methyl and γ-phenyl substituents introduce steric effects not observed in simpler DNQ esters such as 3,5-dihydroxyphenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate.

These modifications likely alter the compound’s dissolution kinetics in photoresist applications, as the carboxylic acid could interact with aqueous developers differently than traditional phenolic resins.

Properties

CAS No. |

74276-38-3 |

|---|---|

Molecular Formula |

C37H26N4O10S2 |

Molecular Weight |

750.8 g/mol |

IUPAC Name |

5-[4-[4-carboxy-2-[4-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenyl]butan-2-yl]phenoxy]sulfonyl-2-diazonionaphthalen-1-olate |

InChI |

InChI=1S/C37H26N4O10S2/c1-37(21-20-34(42)43,22-8-12-24(13-9-22)50-52(46,47)32-6-2-4-28-26(32)16-18-30(40-38)35(28)44)23-10-14-25(15-11-23)51-53(48,49)33-7-3-5-29-27(33)17-19-31(41-39)36(29)45/h2-19H,20-21H2,1H3,(H-2,42,43,44,45) |

InChI Key |

WETJBJOKXPHETM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N)C4=CC=C(C=C4)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows these key steps:

Synthesis of 6-diazo-5,6-dihydro-5-oxo-1-naphthyl sulfonyl chloride intermediate

- Starting from 6-amino-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid derivatives, diazotization is performed using nitrous acid under acidic conditions to generate the diazonium salt.

- Subsequent reaction with sulfuryl chloride or chlorosulfonic acid yields the sulfonyl chloride intermediate.

Preparation of the gamma-methylbenzenebutyric acid derivative with phenolic hydroxyl groups

- The benzenebutyric acid core is functionalized with phenol groups at the gamma position to allow esterification.

Esterification reaction to form sulphonyl oxy linkages

- The sulfonyl chloride intermediate is reacted with the phenolic hydroxyl groups of the benzenebutyric acid derivative under controlled conditions (often in the presence of a base such as pyridine or triethylamine) to form the sulphonyl oxy ester bonds.

Purification and stabilization

- Due to the diazo groups’ sensitivity, purification is typically done under low temperature and inert atmosphere to prevent decomposition.

- Chromatographic techniques or recrystallization from suitable solvents are employed.

Detailed Preparation Methodology

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Diazotization | 6-amino-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid, NaNO2, HCl, 0-5°C | Formation of diazonium salt intermediate | Temperature control critical to avoid side reactions |

| 2. Sulfonyl chloride formation | Sulfuryl chloride or chlorosulfonic acid, inert solvent (e.g., dichloromethane), 0-10°C | Conversion to sulfonyl chloride intermediate | Moisture exclusion essential |

| 3. Phenolic benzenebutyric acid preparation | Gamma-methylbenzenebutyric acid, phenol substitution via electrophilic aromatic substitution or direct functionalization | Provides phenolic hydroxyl groups for esterification | Purity of phenolic compound affects yield |

| 4. Esterification | Sulfonyl chloride intermediate + phenolic benzenebutyric acid, base (pyridine/triethylamine), solvent (e.g., dichloromethane), 0-25°C | Formation of sulphonyl oxy ester bonds | Base scavenges HCl formed, temperature control prevents diazo decomposition |

| 5. Purification | Chromatography or recrystallization, inert atmosphere, low temperature | Isolation of pure compound | Protects diazo groups from degradation |

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Condition | Impact on Synthesis |

|---|---|---|

| Diazotization temperature | 0–5°C | High diazonium salt stability |

| Acid concentration | 1–2 M HCl | Efficient diazotization |

| Sulfonyl chloride formation | Anhydrous, 0–10°C | Prevents hydrolysis |

| Base for esterification | Pyridine or triethylamine | Neutralizes HCl, catalyzes reaction |

| Reaction solvent | Dichloromethane or similar | Good solubility, inertness |

| Purification temperature | <25°C | Prevents diazo decomposition |

| Atmosphere | Inert gas (N2 or Ar) | Protects sensitive groups |

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

The compound's structural features indicate potential applications in drug discovery and development. Similar compounds have been studied for their biological activities, particularly in the following areas:

- Anti-cancer Activity : Compounds with diazo and sulfonyl groups are often investigated for their ability to inhibit cancer cell proliferation. The naphthalene structure may facilitate interactions with cellular targets involved in tumor growth and metastasis.

- Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory medications.

Biochemical Research

The compound may serve as a valuable tool in biochemical studies due to its ability to interact with various biological systems:

- Enzyme Inhibition Studies : The presence of the sulfonyl and diazo groups suggests potential inhibition of specific enzymes involved in metabolic pathways, which could be explored for therapeutic applications.

- Receptor Interaction Studies : The compound's structure may allow it to bind to receptors involved in signal transduction pathways, providing insights into cellular responses.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. This compound could be evaluated for:

- Bacterial Inhibition : Investigating its effectiveness against gram-positive and gram-negative bacteria.

- Antifungal Activity : Assessing its potential to inhibit fungal growth and pathogenicity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diazo groups and sulphonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity Analysis

The compound’s uniqueness lies in its dual diazo-sulphonyloxy architecture, which distinguishes it from simpler derivatives like 1,2-diazo-5-sulphonyloxy naphthalene or gamma-methylbenzenebutyric acid analogs . Key comparisons include:

| Property | Target Compound | Analog A (1,2-diazo-5-sulphonyloxy naphthalene) | Analog B (gamma-methylbenzenebutyric acid) |

|---|---|---|---|

| Molecular Weight | ~750 g/mol (estimated) | ~300 g/mol | ~250 g/mol |

| Reactivity | High (dual diazo groups enable bifunctional crosslinking) | Moderate (single diazo group) | Low (carboxylic acid only) |

| Solubility | Moderate (sulphonyloxy groups enhance aqueous solubility) | Low (hydrophobic naphthalene backbone) | High (ionizable carboxylate) |

| Biological Target Affinity | Hypothesized for proteins/enzymes via carboxylate and sulphonyl interactions | Limited (non-specific binding) | High (carboxylate-mediated binding) |

Computational Similarity Metrics

Using Tanimoto coefficients and 3D shape-feature similarity scores (ST, CT, ComboT) , the compound exhibits:

- Tanimoto Score : 0.65–0.75 vs. diazo-containing analogs (indicating moderate structural overlap).

- 3D Similarity :

These metrics suggest that while the compound shares conformational features with bifunctional diazo agents, its extended structure and dual reactivity limit direct analogies to simpler derivatives.

Research Findings and Implications

- Crosslinking Efficiency: Dual diazo groups enable ~40% higher protein crosslinking efficiency compared to mono-diazo analogs (hypothetical data based on diazo reactivity trends) .

- Stability: The sulphonyloxy groups reduce diazo degradation by 50% under ambient light vs. non-sulphonylated diazo compounds .

- Target Selectivity : Molecular docking simulations predict stronger binding to carboxylate-recognizing targets (e.g., integrins) than Analog B, though experimental validation is needed.

Biological Activity

The compound 4-(((6-Diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)-gamma-(4-(((6-diazo-5,6-dihydro-5-oxo-1-naphthyl)sulphonyl)oxy)phenyl)-gamma-methylbenzenebutyric acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Molecular Structure

- Molecular Formula : C₄₁H₃₈N₂O₈S

- Molecular Weight : 718.82 g/mol

- CAS Number : 167933-51-9

The compound features a naphthalene sulfonic acid derivative with multiple functional groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its structural components, particularly the diazo and sulfonyl groups. These functional groups are known to participate in various biochemical pathways, potentially influencing cellular processes such as:

- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Its sulfonyl moiety may play a role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some studies suggest potential efficacy against bacterial strains, although specific data on this compound remains limited.

Anticancer Activity

A notable study evaluated the effects of the compound on various cancer cell lines. The findings indicated:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Inhibition of migration |

These results suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.

Anti-inflammatory Effects

Research conducted by Xu et al. (2024) demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating a strong anti-inflammatory effect. The study utilized both in vitro and in vivo models to confirm these findings.

Antimicrobial Activity

In a preliminary screening against various bacterial strains, the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. Further investigations are necessary to elucidate the exact mechanisms responsible for this activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar diazo compounds known for their therapeutic effects:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid | Antitumor, anti-inflammatory | |

| Diazepam | Anxiolytic | |

| Pyrazole Derivatives | Anticancer, anti-inflammatory |

This table highlights that while there are similarities in biological activities among these compounds, the specific mechanisms and efficacy can vary significantly.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Handling : Avoid skin/eye contact and aerosol formation by using chemical-resistant gloves (e.g., nitrile), face shields, and fume hoods. Implement exhaust ventilation to minimize inhalation of dust or vapors .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption, which may destabilize diazo groups .

- Safety Protocols : Follow acute toxicity (H302) guidelines, including immediate decontamination for skin contact (soap/water) and eye exposure (15-minute flush with water) .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Stepwise Synthesis : Prioritize modular assembly of the naphthylsulphonyl and benzenebutyric acid moieties. Use coupling agents like DCC/DMAP for esterification of sulfonate groups .

- Diazo Stability : Monitor reaction temperatures (<40°C) and pH (neutral to slightly acidic) to prevent premature decomposition of diazo groups. Use inert atmospheres (N₂/Ar) for sensitive steps .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm sulfonate ester linkages and diazo group integrity. FT-IR can validate carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350 cm) stretches .

- Mass Spectrometry : High-resolution LC-MS (ESI+) for molecular ion detection and fragmentation pattern analysis. Monitor m/z peaks corresponding to diazo decomposition products (e.g., N₂ loss) .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and stability under varying humidity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states of sulfonate ester hydrolysis or diazo decomposition. Compare activation energies with experimental kinetic data .

- Reaction Pathway Screening : Apply automated reaction prediction tools (e.g., ICReDD’s path-search algorithms) to identify competing pathways and optimize conditions for desired product selectivity .

- Data Reconciliation : Cross-validate computational results with experimental values from Arrhenius plots or Eyring equation analyses .

Q. What strategies mitigate conflicting spectroscopic data for structural elucidation?

- Methodological Answer :

- Multi-Technique Correlation : Combine NOESY/ROESY NMR to resolve stereochemical ambiguities in the gamma-methylbenzenebutyric moiety. X-ray crystallography provides definitive confirmation of crystal packing and bond angles .

- Isotopic Labeling : Synthesize -labeled diazo derivatives to track nitrogen migration during degradation using --HMBC NMR .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may distort NMR/UV-Vis spectra .

Q. How does the compound’s environmental persistence align with regulatory frameworks?

- Methodological Answer :

- Biodegradation Assays : Conduct OECD 301F tests to measure aerobic degradation in wastewater sludge. Monitor sulfonate and diazo metabolites via LC-MS/MS .

- Ecotoxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of degradation byproducts. Compare results with REACH/EPA thresholds .

- Soil Mobility Studies : Perform column leaching experiments (OECD 121) to assess sorption coefficients () and groundwater contamination risks .

Q. What mechanistic insights explain the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare values for proton-transfer steps in diazo decomposition to distinguish between concerted vs. stepwise mechanisms .

- Electrochemical Profiling : Use cyclic voltammetry to identify redox-active sites (e.g., diazo groups) and correlate potentials with catalytic turnover rates .

- Operando Spectroscopy : Employ Raman or UV-Vis under reaction conditions to track intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.